molecular formula C12H15N3O B11711430 1-[1-(1H-indol-3-yl)propan-2-yl]urea

1-[1-(1H-indol-3-yl)propan-2-yl]urea

Cat. No.: B11711430
M. Wt: 217.27 g/mol
InChI Key: PSFMVOVXJJUGPM-UHFFFAOYSA-N
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Description

1-[1-(1H-indol-3-yl)propan-2-yl]urea is an organic compound with the molecular formula C12H15N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. The structure of this compound includes an indole ring attached to a propan-2-yl group, which is further connected to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1H-indol-3-yl)propan-2-yl]urea typically involves the reaction of indole derivatives with isocyanates or carbamates. One common method is the reaction of 1-(1H-indol-3-yl)propan-2-amine with an isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The choice of reagents and solvents may vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1H-indol-3-yl)propan-2-yl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(1H-indol-3-yl)propan-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1H-indol-3-yl)propan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)propan-2-amine: A precursor in the synthesis of 1-[1-(1H-indol-3-yl)propan-2-yl]urea.

    Indole-3-carboxylic acid: An oxidation product of indole derivatives.

    Indole-3-ethylamine: A reduction product of indole derivatives.

Uniqueness

This compound is unique due to its specific structure, which combines the indole ring with a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-(1H-indol-3-yl)propan-2-ylurea

InChI

InChI=1S/C12H15N3O/c1-8(15-12(13)16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H3,13,15,16)

InChI Key

PSFMVOVXJJUGPM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)N

solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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